N-Boc-(+/-)-cis 2-amino-2-methyl-cyclopentane-carbaldehyde

Catalog No.
S2757792
CAS No.
1335031-56-5
M.F
C12H21NO3
M. Wt
227.304
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Boc-(+/-)-cis 2-amino-2-methyl-cyclopentane-carb...

CAS Number

1335031-56-5

Product Name

N-Boc-(+/-)-cis 2-amino-2-methyl-cyclopentane-carbaldehyde

IUPAC Name

tert-butyl N-[(1S,2R)-2-formyl-1-methylcyclopentyl]carbamate

Molecular Formula

C12H21NO3

Molecular Weight

227.304

InChI

InChI=1S/C12H21NO3/c1-11(2,3)16-10(15)13-12(4)7-5-6-9(12)8-14/h8-9H,5-7H2,1-4H3,(H,13,15)/t9-,12-/m0/s1

InChI Key

HFLQTTYPGWLCSL-CABZTGNLSA-N

SMILES

CC1(CCCC1C=O)NC(=O)OC(C)(C)C

Solubility

not available

Synthesis and Applications:

N-Boc-(+/-)-cis 2-amino-2-methyl-cyclopentane-carbaldehyde, also known as tert-butyl [(1S,2R/1R,2S)-2-formyl-1-methylcyclopentyl]carbamate, is a versatile building block used in organic synthesis for the preparation of various complex molecules. Its specific applications in scientific research primarily focus on:

  • Synthesis of bioactive compounds: This compound serves as a precursor for the synthesis of diverse biologically active molecules, including pharmaceuticals and natural products. For instance, it has been employed in the synthesis of potent inhibitors of enzymes involved in various diseases, such as cancer and Alzheimer's disease [].

Advantages and Limitations:

The key advantages of N-Boc-(+/-)-cis 2-amino-2-methyl-cyclopentane-carbaldehyde in research include:

  • Chirality: The presence of two chiral centers in the molecule allows for the preparation of both enantiomers ((+)- and (-)-) of the desired target molecule, which is crucial for studying the biological activity and drug development processes [].
  • Functional group versatility: The combination of an amine group, a methyl group, and an aldehyde group provides various functionalities for further chemical modifications, enabling the creation of diverse complex structures [].

N-Boc-(+/-)-cis 2-amino-2-methyl-cyclopentane-carbaldehyde is a chemical compound characterized by the molecular formula C12H21NO3C_{12}H_{21}NO_3 and a molecular weight of approximately 227.3 g/mol. This compound features a tert-butyloxycarbonyl (Boc) protective group, which is commonly used in organic synthesis to protect amines during

Typical of aldehydes and amines. Notable reactions include:

  • Nucleophilic Addition: The aldehyde functional group can react with nucleophiles, leading to the formation of alcohols or other derivatives.
  • Reduction: This compound can be reduced to corresponding alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Deprotection: The Boc group can be removed under acidic conditions, yielding the free amine, which can participate in further reactions such as coupling or acylation .

Several methods have been reported for synthesizing N-Boc-(+/-)-cis 2-amino-2-methyl-cyclopentane-carbaldehyde:

  • Cyclization Reactions: Starting from appropriate precursors, cyclization can be performed under acidic or basic conditions to form the cyclopentane structure.
  • Boc Protection: The amine group can be protected using Boc anhydride in the presence of a base, ensuring that it is stable during subsequent reactions.
  • Formylation: The introduction of the aldehyde functional group can be achieved through formylation reactions, such as using formic acid or other formylating agents .

N-Boc-(+/-)-cis 2-amino-2-methyl-cyclopentane-carbaldehyde finds applications in various fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of bioactive compounds and pharmaceuticals.
  • Organic Synthesis: Utilized in the preparation of complex organic molecules due to its reactive functional groups.
  • Research: Employed in studies exploring new synthetic methodologies and biological interactions .

Several compounds share structural similarities with N-Boc-(+/-)-cis 2-amino-2-methyl-cyclopentane-carbaldehyde. These include:

Compound NameMolecular FormulaNotable Features
Cis 2-Amino-2-methyl-cyclopentanecarboxylic acidC7H13NO2C_7H_{13}NO_2Lacks Boc protection; used in peptide synthesis
N-Boc-cis 2-Amino-3-methylcyclobutanecarbaldehydeC11H19NO3C_{11}H_{19}NO_3Similar Boc protection; different ring structure
N-Boc-trans 2-Amino-2-methylcyclopentanecarbaldehydeC12H21NO3C_{12}H_{21}NO_3Trans isomer; different stereochemistry

N-Boc-(+/-)-cis 2-amino-2-methyl-cyclopentane-carbaldehyde is unique due to its specific cis configuration and the presence of both an amino and an aldehyde functional group within a cyclopentane framework, which may influence its reactivity and potential applications compared to other similar compounds .

XLogP3

2

Dates

Modify: 2023-08-16

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